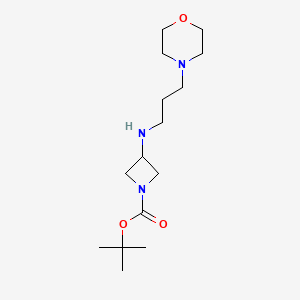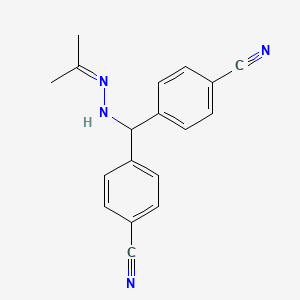
tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-morpholinopropyl)amino)azétidine-1-carboxylate de tert-butyle: est un composé chimique qui a suscité l'intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un cycle azétidine, un groupe morpholine et un ester tert-butyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-((3-morpholinopropyl)amino)azétidine-1-carboxylate de tert-butyle implique généralement plusieurs étapes. Une méthode courante commence par la préparation du cycle azétidine, suivie de l'introduction du groupe morpholine et de l'ester tert-butyle. Les conditions de réaction nécessitent souvent des températures, des solvants et des catalyseurs spécifiques pour assurer un rendement élevé et une pureté optimale.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des réactions à grande échelle avec des conditions optimisées pour maximiser l'efficacité. Cela inclut l'utilisation de réacteurs à flux continu, de systèmes automatisés et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-((3-morpholinopropyl)amino)azétidine-1-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Le composé peut être réduit à l'aide d'agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Ceci implique le remplacement d'un groupe fonctionnel par un autre, généralement à l'aide de nucléophiles ou d'électrophiles dans des conditions contrôlées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Nucléophiles comme les amines ou électrophiles comme les halogénoalcanes.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de la recherche scientifique
Le 3-((3-morpholinopropyl)amino)azétidine-1-carboxylate de tert-butyle a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris en tant que précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme par lequel le 3-((3-morpholinopropyl)amino)azétidine-1-carboxylate de tert-butyle exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent influencer diverses voies biochimiques, conduisant aux résultats souhaités. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-aminoazétidine-1-carboxylate de tert-butyle
- 3-oxoazétidine-1-carboxylate de tert-butyle
- 3-(Bromométhyl)azétidine-1-carboxylate de tert-butyle
Unicité
Ce qui distingue le 3-((3-morpholinopropyl)amino)azétidine-1-carboxylate de tert-butyle des composés similaires, c'est sa combinaison unique de groupes fonctionnels. La présence du groupe morpholine, en particulier, ajoute à sa polyvalence et à son potentiel pour des applications diverses.
Propriétés
Numéro CAS |
887581-03-5 |
|---|---|
Formule moléculaire |
C15H29N3O3 |
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
tert-butyl 3-(3-morpholin-4-ylpropylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O3/c1-15(2,3)21-14(19)18-11-13(12-18)16-5-4-6-17-7-9-20-10-8-17/h13,16H,4-12H2,1-3H3 |
Clé InChI |
JONGWHDDRYNNOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)NCCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (4S,5R)-5-acetamido-4-((tert-butoxycarbonyl)amino)-2-oxo-5-((4S,4'R,5R)-2,2,2',2'-tetramethyl-[4,4'-bi(1,3-dioxolan)]-5-yl)pentanoate](/img/structure/B11835281.png)
![Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11835304.png)






![(7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one](/img/structure/B11835347.png)



